![molecular formula C21H18BrN3O3 B6575993 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one CAS No. 333773-11-8](/img/structure/B6575993.png)
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one
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Description
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one, or 4-bromophenyl oxadiazole (4-BPOD), is a synthetic compound of interest in scientific research. It is a heterocyclic compound containing an oxadiazole ring with a bromophenyl substituent. 4-BPOD has multiple applications in scientific research, including as a photoactivatable fluorescent probe, a fluorescent sensor, and a fluorescent probe for imaging cellular processes.
Scientific Research Applications
Drug Discovery and Development
This compound is potentially valuable in the early stages of drug discovery. It can be used to filter out compounds with undesirable properties from screening libraries and prioritize hits from primary screens . The compound’s unique structure and properties make it a promising candidate for the development of new drugs .
Anti-Inflammatory Applications
The compound has shown significant anti-inflammatory effects in some studies. For instance, certain derivatives of the compound demonstrated an anti-inflammatory effect ranging from about 33 to 62% .
Neurotoxicity Studies
The compound has been used in studies investigating neurotoxic potentials. It has been found to affect acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of certain organisms .
Pharmacokinetic Optimization
The compound can be used in the optimization of drug-like pharmacokinetic properties. This is particularly useful when the goal is to develop orally available drugs .
Biological Activities
The compound has been used in studies investigating its biological activities. For instance, it has been found to have effects on rainbow trout alevins, Oncorhynchus mykiss .
Chemical Research
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It can be used in various chemical research applications due to its unique structure and properties .
properties
IUPAC Name |
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-3-25(4-2)16-10-7-14-11-17(21(26)27-18(14)12-16)20-24-23-19(28-20)13-5-8-15(22)9-6-13/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCCHHPCMGHJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Bromo-phenyl)-[1,3,4]oxadiazol-2-yl]-7-diethylamino-chromen-2-one |
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